(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate
Overview
Description
“®-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate” is a chemical compound . The exact properties and uses of this compound are not widely documented in the available literature .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the searched resources . Further analysis or experimental data would be required to determine the exact molecular structure.Chemical Reactions Analysis
The specific chemical reactions involving “®-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate” are not detailed in the available resources .Scientific Research Applications
Conversion into Pyridine Derivatives
The compound's utility in the synthesis of pyridine derivatives is notable. Charushin and Plas (2010) demonstrated the conversion of 5-nitropyrimidine into various pyridine derivatives using CH-active nitriles. This process highlights the potential of (R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate in producing structurally diverse pyridine compounds (Charushin & Plas, 2010).
Synthesis of Purines
Brown et al. (1972) researched the synthesis of purines, demonstrating the versatility of related nitropyrimidines in the production of purines that exhibit biological activity against E. coli. This study suggests potential applications in developing antimicrobial agents (Brown, Jones, Angyal, & Grigg, 1972).
Creation of Pyrrolopyrimidines
Gregson and Shaw (1985) showed how derivatives of chloro-nitropyrimidine, similar to (R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate, can be used to synthesize pyrrolo[3,2-d]pyrimidines, a class of compounds with potential applications in medicinal chemistry (Gregson & Shaw, 1985).
Anticonvulsant Activity Study
Witiak et al. (1976) explored the structure-activity relationships of para-substituted N-acetyl-alpha-amino-N-phenylglutarimides, highlighting the importance of pyrimidine derivatives in the development of anticonvulsant medications (Witiak, Cook, Gupta, & Gerald, 1976).
Synthesis of Optically Active Imidazopyrimidines
Bakavoli, Bagherzadeh, and Rahimizadeh (2005) demonstrated the synthesis of optically active imidazo[1,2-a]pyrimidines from chloro-nitropyrimidine derivatives. This research contributes to the field of chiral chemistry, essential for creating enantiomerically pure pharmaceuticals (Bakavoli, Bagherzadeh, & Rahimizadeh, 2005).
Formation of Pyrimidine Derivatives
Clark, Curphey, and Southon (1974) explored the formation of various reduced pyrimidine derivatives, showcasing the flexibility of nitropyrimidines in generating a wide range of biologically significant compounds (Clark, Curphey, & Southon, 1974).
Study on Methyl N-Methyl-N-(6-substituted-5-nitropyrimidin-4-yl)glycinates
Susvilo, Brukštus, and Tumkevičius (2006) investigated the reaction of methyl N-methyl-N-(6-substituted-5-nitropyrimidin-4-yl)glycinates, a class closely related to the compound , emphasizing the chemical transformations and synthesis pathways possible with these structures (Susvilo, Brukštus, & Tumkevičius, 2006).
Synthesis of Antimalarial Compounds
Werbel et al. (1986) focused on synthesizing and evaluating the antimalarial activity of various compounds, including those derived from pyrimidine structures, highlighting the potential of (R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate in developing antimalarial drugs (Werbel, Cook, Elslager, Hung, Johnson, Kesten, McNamara, Ortwine, & Worth, 1986).
Future Directions
properties
IUPAC Name |
methyl (2R)-2-[(2-chloro-5-nitropyrimidin-4-yl)-cyclopentylamino]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O4/c1-3-10(13(20)23-2)18(9-6-4-5-7-9)12-11(19(21)22)8-16-14(15)17-12/h8-10H,3-7H2,1-2H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVLUDDQFWMGHW-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N(C1CCCC1)C2=NC(=NC=C2[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC)N(C1CCCC1)C2=NC(=NC=C2[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729208 | |
Record name | Methyl (2R)-2-[(2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate | |
CAS RN |
755039-53-3 | |
Record name | Methyl (2R)-2-[(2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.